Tributylribavirin
Description
Tributylribavirin is a chemically modified derivative of the nucleoside analog antiviral drug Ribavirin (CAS 36791-04-5), which inhibits RNA and DNA viral replication by interfering with nucleic acid synthesis . The parent compound, Ribavirin, is clinically used for hepatitis C, respiratory syncytial virus (RSV), and other viral infections.
Properties
CAS No. |
101843-94-1 |
|---|---|
Molecular Formula |
C20H36N4O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dibutoxy-5-(butoxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H36N4O5/c1-4-7-10-26-13-15-16(27-11-8-5-2)17(28-12-9-6-3)20(29-15)24-14-22-19(23-24)18(21)25/h14-17,20H,4-13H2,1-3H3,(H2,21,25)/t15-,16-,17-,20-/m1/s1 |
InChI Key |
PHGTXFGCUSQWBU-WOCWXWTJSA-N |
SMILES |
CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
Isomeric SMILES |
CCCCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
Canonical SMILES |
CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
Other CAS No. |
101843-94-1 |
Synonyms |
TB-ribavirin tributylribavirin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical features of Tributylribavirin with Ribavirin and its derivatives:
| Compound | Structural Modification | Molecular Weight | Lipophilicity (Predicted LogP) | Key Functional Groups |
|---|---|---|---|---|
| Ribavirin | Parent compound | 244.21 | -1.5 | Triazole carboxamide, ribose |
| 5'-O-Acetylribavirin | Acetylation at 5'-OH position | 286.24 | -0.8 | Acetyl ester, triazole, ribose |
| This compound | Three butyl groups added | ~442.4* | +3.2† | Butyl esters/ethers, triazole |
*Estimated based on Ribavirin’s structure.
†Predicted using computational tools (e.g., XLogP3).
Key Observations :
Mechanism of Action and Efficacy
- Ribavirin : Broad-spectrum antiviral activity via RNA mutagenesis and inhibition of viral RNA-dependent RNA polymerase. Clinical efficacy in hepatitis C (combined with interferon) and RSV .
- This compound: Limited clinical data, but structural analogs suggest prolonged intracellular retention due to lipophilicity. Preclinical studies on similar prodrugs show enhanced liver targeting, critical for hepatitis therapies .
Pharmacokinetic and Clinical Profiles
| Parameter | Ribavirin | 5'-O-Acetylribavirin | This compound |
|---|---|---|---|
| Bioavailability | 64% (oral) | ~50% (oral)* | Not reported |
| Half-life | 12–120 hours | 8–24 hours† | Likely extended‡ |
| Metabolism | Hepatic (deribosylation) | Ester hydrolysis | Ester/ether hydrolysis |
| Clinical Use | Hepatitis C, RSV | Experimental | Preclinical research |
*Based on ester prodrug analogs.
†Depends on hydrolysis rate.
‡Inferred from lipophilicity and tissue affinity.
Key Findings :
Toxicity and Side Effects
- Ribavirin : Hemolytic anemia, teratogenicity, and pulmonary toxicity .
- This compound: No direct clinical data, but lipophilic analogs are associated with hepatotoxicity and renal impairment due to prolonged tissue retention .
- 5'-O-Acetylribavirin : Reduced acute toxicity in animal models compared to Ribavirin, attributed to slower release .
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